molecular formula C8H13NO4 B13052122 (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B13052122
M. Wt: 187.19 g/mol
InChI Key: RYNSHRQTINMACX-WDSKDSINSA-N
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Description

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane-1,2-dicarboxylic acid.

    Protection of Carboxyl Groups: One of the carboxyl groups is protected using a methoxycarbonyl group.

    Amination: The protected intermediate undergoes amination to introduce the amino group.

    Deprotection: The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.

    (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid: The enantiomer of the target compound.

    Cyclopentane-1-carboxylic acid: A simpler analog with fewer functional groups.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both methoxycarbonyl and amino groups. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1

InChI Key

RYNSHRQTINMACX-WDSKDSINSA-N

Isomeric SMILES

COC(=O)N[C@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)NC1CCCC1C(=O)O

Origin of Product

United States

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